molecular formula C17H20N2O4 B1193640 STING inhibitor C-171

STING inhibitor C-171

Cat. No.: B1193640
M. Wt: 316.357
InChI Key: WZVGWJZGQFSRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING inhibitor C-171 (STING-IN-3) is a covalent small-molecule inhibitor targeting the stimulator of interferon genes (STING) pathway, a critical regulator of innate immune responses to cytosolic DNA. C-171 specifically modifies the cysteine residue at position 91 (Cys91) of STING through irreversible covalent binding, thereby blocking its palmitoylation—a post-translational modification essential for STING activation, oligomerization, and downstream signaling .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.357

IUPAC Name

N-(4-Hexylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)

InChI Key

WZVGWJZGQFSRBG-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C([N+]([O-])=O)O1)NC2=CC=C(CCCCCC)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

STING inhibitor C-171

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar STING Inhibitors

Structural and Mechanistic Differences

The following table summarizes key STING inhibitors and their properties:

Compound Structural Class Target Residue/Site Species Specificity IC50/Effective Concentration Key Differentiation
C-171 Nitrofuran derivative Cys91 (covalent) Human & Mouse 0.02–2 μM Hexyl group enables cross-species activity
C-176/C-178 Nitrofuran derivative Cys91 (covalent) Mouse-specific Not reported Lacks human STING inhibition
C-170 Nitrofuran derivative Cys91 (covalent) Human & Mouse Similar to C-171 Butyl group at phenyl 4-position
H-151 Indole urea Cys91 (covalent) Human & Mouse ~0.5–1 μM Orally bioavailable; tested in Trex1−/− mice
SN-011 Quinazolinone CDN-binding pocket Human & Mouse ~0.5 μM Competes with cGAMP; inhibits oligomerization
Compound 18 Tetrahydroisoquinoline CBD-binding pocket Human & Mouse Not reported Displaces cGAMP; stabilizes inactive STING
NO2-FAs Nitro fatty acids Cys88 & Cys91 (non-selective) Human & Mouse Not reported Endogenous modulators; broader cysteine targeting
BPK-25 Acrylamide Cys91 (covalent) Human & Mouse Not reported Disrupts cGAMP binding; distinct chemical scaffold

Key Comparative Insights

Cross-Species Activity
  • C-171 and C-170 are derivatives of C-176/C-178, modified with butyl (C-170) or hexyl (C-171) alkyl groups to enable human STING inhibition. This structural adjustment overcomes the murine specificity of earlier nitrofurans .
  • H-151, though mechanistically similar to C-171 (Cys91 targeting), belongs to the indole urea class and demonstrates oral bioavailability in murine models .
Mechanistic Divergence
  • Covalent vs. Competitive Inhibitors : C-171, H-151, and BPK-25 act via covalent Cys91 modification, whereas SN-011 and Compound 18 inhibit STING by competing with cGAMP binding .
In Vivo Performance
  • H-151 has demonstrated efficacy in Trex1−/− mice, reducing systemic cytokine levels and IFN-β reporter activity .
  • C-176, while mouse-specific, reduces STING agonist-induced serum IFN and IL-6 in vivo .
Clinical Relevance
  • None of these inhibitors have been tested in aging models or clinical trials for inflammaging or senescence-related diseases .

Q & A

Q. Advanced

  • Synergy with Checkpoint Inhibitors : While STING agonists (e.g., MSA-2) synergize with anti-PD-1, C-171’s inhibitory role may suppress inflammation-driven immune exhaustion. Test combinations in tumor models with hyperactive STING signaling .
  • Temporal Dosing : Administer C-171 post-immunotherapy to mitigate STING-induced cytokine storms while preserving antitumor immunity .

How does C-171’s covalent binding influence signaling kinetics compared to non-covalent inhibitors?

Q. Advanced

  • Irreversible Inhibition : C-171’s covalent mechanism results in prolonged STING suppression, even after drug washout. Use time-course assays to compare duration of effect with non-covalent inhibitors (e.g., Astin C) .
  • Structural Confirmation : Employ cryo-EM or X-ray crystallography to visualize C-171’s interaction with Cys91, providing mechanistic insights into its sustained activity .

What cellular models are most appropriate for studying C-171?

Q. Basic

  • HEK293 Cells : Transfected with STING for high-throughput screening of IFN-β reporter activity .
  • Primary Immune Cells : Use bone marrow-derived macrophages or dendritic cells to assess endogenous STING signaling in physiological contexts .

How to resolve contradictions in C-171’s potency across studies?

Q. Advanced

  • Concentration Gradients : Ensure consistent dosing (0.02–2 µM) and account for cell-type-specific permeability .
  • STING Activation Status : Pre-activate STING with cGAMP or DNA transfection before C-171 treatment to standardize baseline signaling .
  • Batch Variability : Source C-171 from reputable suppliers and validate purity (>99%) via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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STING inhibitor C-171
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